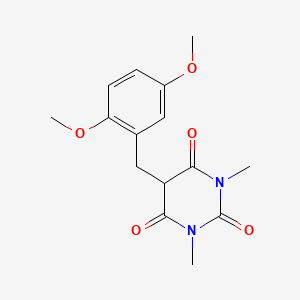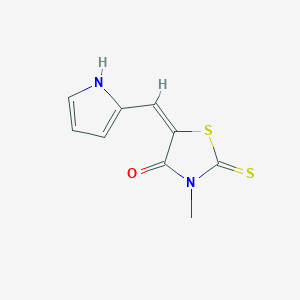![molecular formula C15H11ClF3N3O2 B5194908 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B5194908.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-pyridinylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-pyridinylmethyl)ethanediamide, commonly known as CPT-11, is a potent anticancer agent that is widely used in the treatment of various types of cancer. The compound was first synthesized in the early 1990s and has since been extensively studied for its therapeutic potential.
Mécanisme D'action
CPT-11 exerts its anticancer activity by inhibiting the activity of topoisomerase I, which is an enzyme that is involved in DNA replication and transcription. The compound binds to the enzyme and prevents it from unwinding the DNA double helix, leading to the formation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects
CPT-11 has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the suppression of tumor invasion and metastasis. The compound has also been shown to have immunomodulatory effects, including the activation of T cells and the suppression of regulatory T cells.
Avantages Et Limitations Des Expériences En Laboratoire
CPT-11 has several advantages for use in lab experiments, including its high potency and specificity for topoisomerase I. However, the compound is also highly toxic and can cause severe side effects, which can limit its use in certain experiments. Additionally, the synthesis of CPT-11 is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of CPT-11, including the development of new synthetic methods for the compound, the identification of new targets for the compound, and the development of new formulations and delivery methods for the compound. Additionally, there is a need for further research on the mechanism of action of CPT-11 and its effects on the immune system. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CPT-11 in combination with other chemotherapeutic agents and radiation therapy.
Méthodes De Synthèse
CPT-11 is synthesized from irinotecan, which is a semi-synthetic derivative of camptothecin. The synthesis process involves several steps, including the reaction of camptothecin with hydrochloric acid and trifluoroacetic anhydride to form the intermediate compound 10-hydroxycamptothecin. The intermediate compound is then reacted with N-methylpyridinium iodide to form CPT-11.
Applications De Recherche Scientifique
CPT-11 has been extensively studied for its therapeutic potential in the treatment of various types of cancer, including colorectal, lung, ovarian, and breast cancer. The compound has been shown to be effective in inhibiting the growth and proliferation of cancer cells by inducing DNA damage and cell cycle arrest. CPT-11 has also been shown to enhance the efficacy of radiation therapy and other chemotherapeutic agents.
Propriétés
IUPAC Name |
N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O2/c16-12-4-3-10(6-11(12)15(17,18)19)22-14(24)13(23)21-8-9-2-1-5-20-7-9/h1-7H,8H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQLYQOLKSBFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-chloro-3-({[(diphenylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5194842.png)
![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5194848.png)

![1-(3-chlorophenyl)-4-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]piperazine](/img/structure/B5194867.png)
![methyl 4-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5194872.png)
![2-iodo-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5194876.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5194886.png)
![(4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenoxy)acetic acid](/img/structure/B5194891.png)
![4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5194894.png)
![3-(2-methylphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5194900.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5194922.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B5194935.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide](/img/structure/B5194949.png)